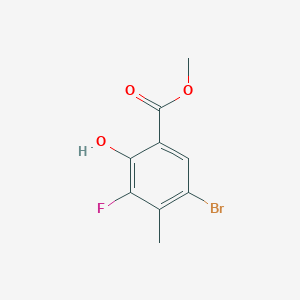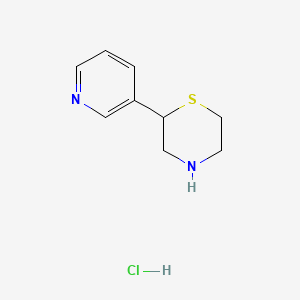![molecular formula C12H18S B8653001 4,5,6,7-tetrahydro-4,4,7,7-tetramethylbenzo[b]thiophene CAS No. 90103-26-7](/img/structure/B8653001.png)
4,5,6,7-tetrahydro-4,4,7,7-tetramethylbenzo[b]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,6,7-tetrahydro-4,4,7,7-tetramethylbenzo[b]thiophene is an organic compound belonging to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of four methyl groups at positions 4 and 7, and a tetrahydro structure, indicating partial saturation of the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-tetrahydro-4,4,7,7-tetramethylbenzo[b]thiophene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dimethyl-1,3-butadiene with sulfur in the presence of a catalyst to form the thiophene ring, followed by hydrogenation to achieve the tetrahydro structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or platinum on carbon are often employed to facilitate hydrogenation reactions.
Analyse Chemischer Reaktionen
Types of Reactions
4,5,6,7-tetrahydro-4,4,7,7-tetramethylbenzo[b]thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can further saturate the benzene ring or reduce any oxidized forms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically employed.
Substitution: Halogens, nitrating agents, or alkylating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Fully saturated benzothiophene derivatives.
Substitution: Various substituted benzothiophenes depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
4,5,6,7-tetrahydro-4,4,7,7-tetramethylbenzo[b]thiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4,5,6,7-tetrahydro-4,4,7,7-tetramethylbenzo[b]thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiophene ring can facilitate interactions with biological macromolecules, while the methyl groups can influence its lipophilicity and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another tetramethyl-substituted compound with different functional groups and applications.
1,1,4,7-Tetramethyl-1a,2,3,4,6,7,7a,7b-octahydro-1H-cyclopropa[e]azulene: A structurally similar compound with a different ring system.
2,4,7,9-Tetramethyl-5-decyne-4,7-diol: A tetramethyl-substituted compound with different chemical properties.
Uniqueness
4,5,6,7-tetrahydro-4,4,7,7-tetramethylbenzo[b]thiophene is unique due to its specific arrangement of methyl groups and the presence of a thiophene ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
90103-26-7 |
|---|---|
Molekularformel |
C12H18S |
Molekulargewicht |
194.34 g/mol |
IUPAC-Name |
4,4,7,7-tetramethyl-5,6-dihydro-1-benzothiophene |
InChI |
InChI=1S/C12H18S/c1-11(2)6-7-12(3,4)10-9(11)5-8-13-10/h5,8H,6-7H2,1-4H3 |
InChI-Schlüssel |
QURRWDHMXFCHSF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(C2=C1C=CS2)(C)C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-Phenylpropyl)amino]benzoic acid](/img/structure/B8652949.png)



![[(2-Chloro-2-oxoacetyl)oxy]methyl pivalate](/img/structure/B8652969.png)



![Ethyl 4-azido-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate](/img/structure/B8652994.png)

![5-phenylpyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B8653014.png)
![Tert-butyl(2-{[5-(aminosulfonyl)-2-methylphenyl]ethynyl}-4-chlorophenoxy)acetate](/img/structure/B8653015.png)

